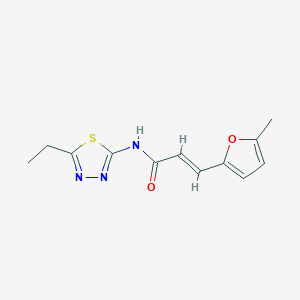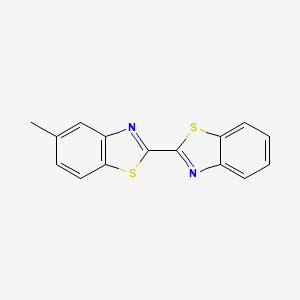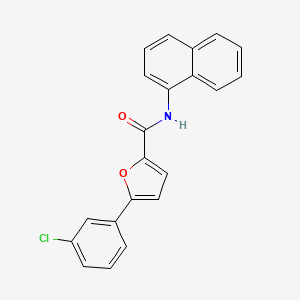
5-(3-chlorophenyl)-N-1-naphthyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-N-1-naphthyl-2-furamide, commonly known as TAK-915, is a novel drug compound that has gained significant attention in the scientific community. This compound belongs to the class of selective positive allosteric modulators (PAMs) of the GABAA receptor, which is a crucial neurotransmitter receptor in the central nervous system. TAK-915 has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for the treatment of various neurological disorders.
Mechanism of Action
TAK-915 acts as a PAM of the GABAA receptor, binding to a specific site on the receptor and enhancing its function. The GABAA receptor is a pentameric ionotropic receptor that mediates fast inhibitory neurotransmission in the brain. The receptor consists of several subunits, including α, β, and γ, and the binding site of TAK-915 is located on the α subunit. The compound increases the affinity of the receptor for the endogenous neurotransmitter GABA, leading to an increase in the inhibitory postsynaptic currents (IPSCs) and hyperpolarization of the neuron. This mechanism results in the suppression of neuronal excitability and the reduction of anxiety and other neurological symptoms.
Biochemical and Physiological Effects:
TAK-915 has been shown to have several biochemical and physiological effects in preclinical studies. The compound increases the amplitude and duration of IPSCs in the hippocampus and cortex, indicating its potent activity as a PAM of the GABAA receptor. TAK-915 also enhances the GABA-induced chloride currents and shifts the GABA dose-response curve to the left, indicating its ability to increase the receptor's sensitivity to GABA. In vivo studies have shown that TAK-915 reduces anxiety-like behavior in rodents and improves cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
TAK-915 has several advantages for lab experiments, including its high potency and selectivity as a PAM of the GABAA receptor, its well-defined mechanism of action, and its reproducible synthesis method. However, there are also several limitations to consider, including the lack of clinical data and the need for further studies to determine the optimal dosing and administration regimen. Additionally, the compound's effects may vary depending on the animal model and the brain region studied, requiring careful consideration in experimental design.
Future Directions
There are several future directions for the research and development of TAK-915. One potential avenue is the exploration of the compound's efficacy in clinical trials for the treatment of anxiety, depression, and other neurological disorders. Another direction is the investigation of the compound's effects on different brain regions and neural circuits, as well as its potential for combination therapy with other drugs. Further studies are also needed to determine the optimal dosing and administration regimen, as well as the safety profile of the compound. Overall, TAK-915 has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for various neurological disorders.
Synthesis Methods
The synthesis of TAK-915 involves the reaction of 5-amino-1-naphthyl-2-furamide with 3-chlorobenzyl bromide in the presence of a base. This reaction results in the formation of TAK-915 as a white solid. The synthesis method has been optimized and validated by several research groups, ensuring the purity and reproducibility of the compound.
Scientific Research Applications
TAK-915 has been extensively studied in preclinical models, including in vitro assays, ex vivo electrophysiology, and in vivo animal models. The compound has shown selective and potent activity as a PAM of the GABAA receptor, enhancing the receptor's function and increasing the inhibitory neurotransmission in the brain. These effects have been observed in various brain regions, including the hippocampus, cortex, and amygdala. TAK-915 has also shown efficacy in animal models of anxiety, depression, and cognitive impairment, suggesting its potential as a therapeutic agent for these disorders.
properties
IUPAC Name |
5-(3-chlorophenyl)-N-naphthalen-1-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-16-8-3-7-15(13-16)19-11-12-20(25-19)21(24)23-18-10-4-6-14-5-1-2-9-17(14)18/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBQBLBFPXUTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

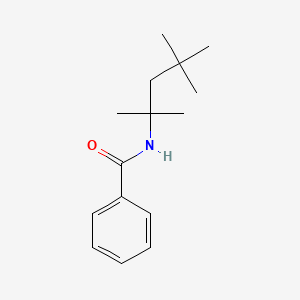
![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5862161.png)
![1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
![N'-(3-cyclohexen-1-ylmethylene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5862169.png)
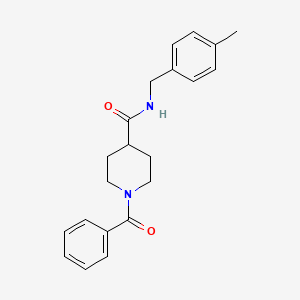
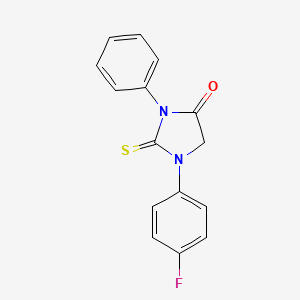
![1-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5862196.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5862211.png)
